

A Comparative Guide to MCT1 Inhibitors: AZD3965 versus AR-C155858

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Compound of Interest

Compound Name: AZD3965

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Monocarboxylate transporter 1 (MCT1) has emerged as a critical regulator of cellular metabolism, particularly in the context of cancer. Its role in transporting lactate across the plasma membrane makes it a compelling target for therapeutic intervention. Among the inhibitors developed to target MCT1, **AZD3965** and AR-C155858 have been extensively studied. This guide provides a detailed comparison of these two potent MCT1 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

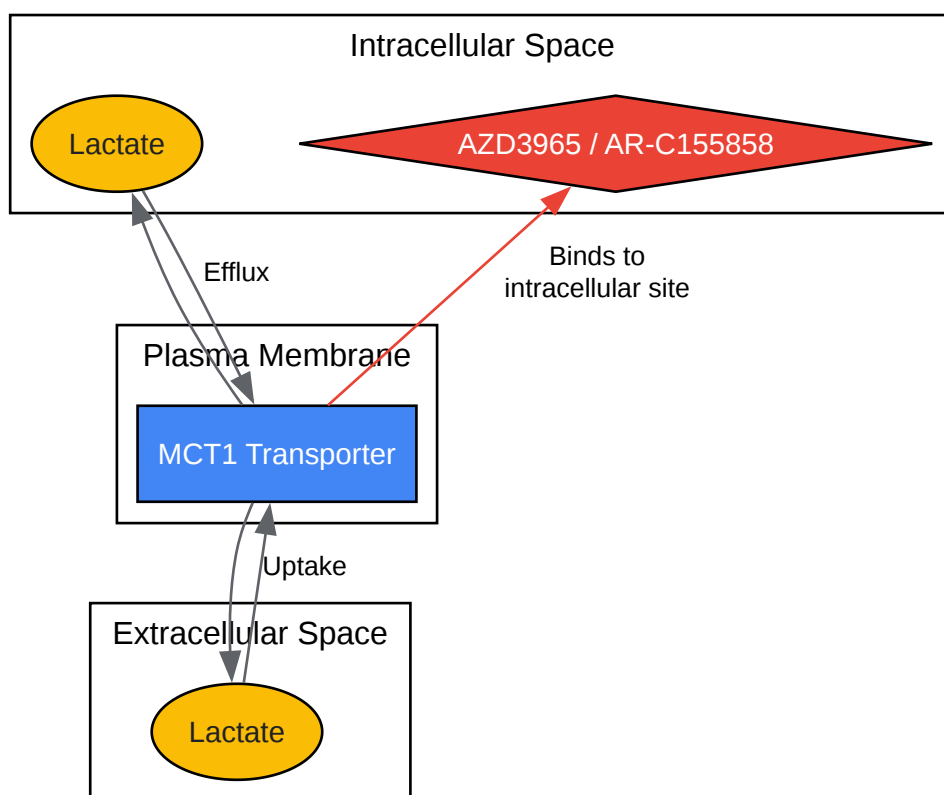
Quantitative Comparison of Inhibitor Potency and Kinetics

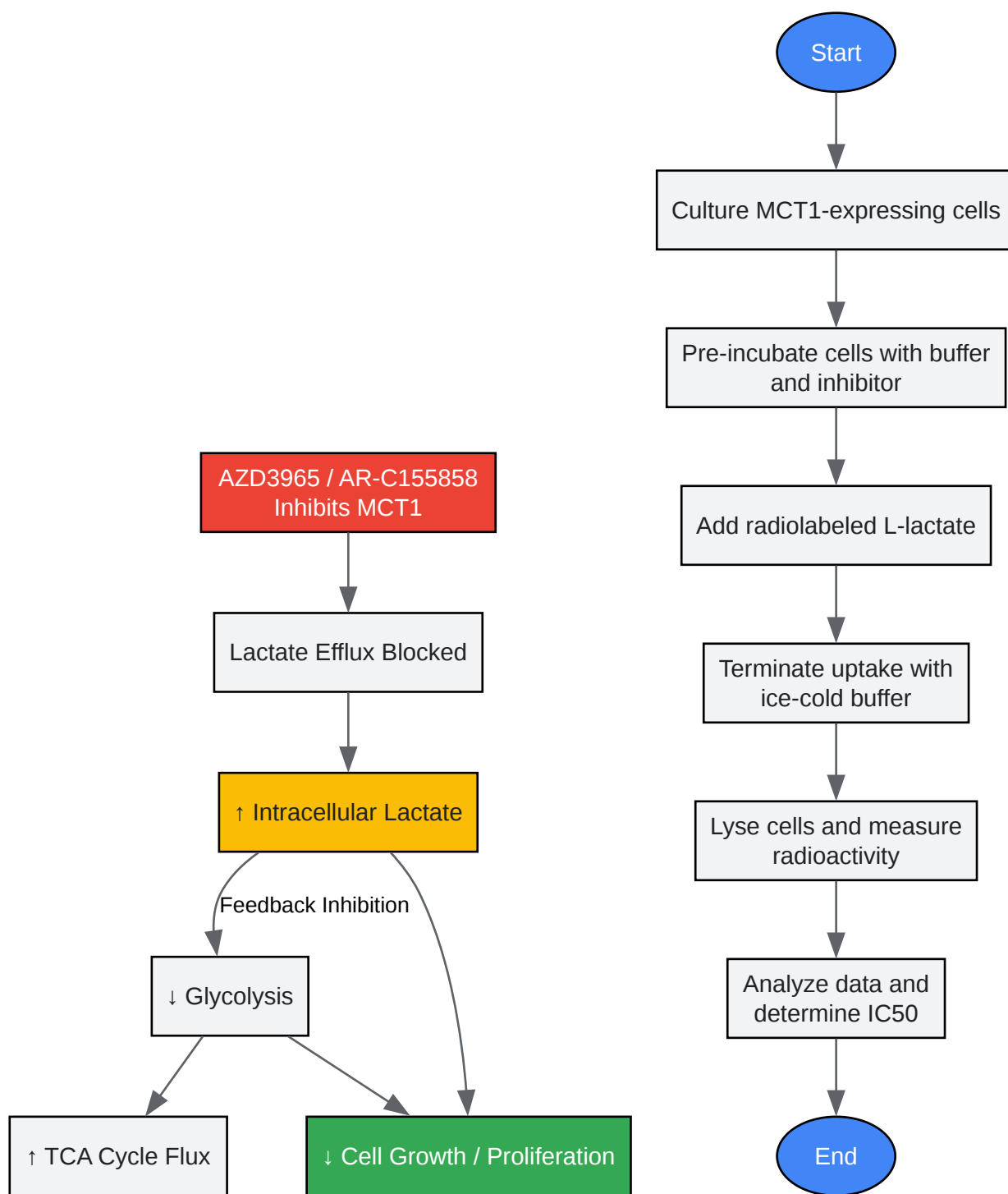
The following table summarizes the key quantitative parameters for **AZD3965** and AR-C155858, highlighting their potency and interaction with MCT1.

Parameter	AZD3965	AR-C155858	Reference
Binding Affinity (Ki)	1.6 nM	2.3 nM	[1][2]
Lactate Efflux IC50	5.12 nM (Raji cells)	Not explicitly stated in the provided results	[3]
Lactate Uptake IC50	Not explicitly stated in the provided results	25.0 ± 4.2 nM (4T1 cells)	[4]
Cell Growth Inhibition IC50	Not explicitly stated in the provided results	20.2 ± 0.2 nM (4T1 cells)	[4]
Selectivity	6-fold higher for MCT1 over MCT2; no inhibition of MCT3/MCT4 at 10 µM.[1][3]	Potent inhibitor of MCT1 and MCT2 (Ki < 10 nM for MCT2); no activity at MCT4.[5][6]	
Reversibility	Slowly reversible; full reversal of L-lactate uptake inhibition after 12 hours.[1][7]	Slowly reversible; full reversal of L-lactate uptake inhibition after 3 hours.[1][7]	
Cellular Uptake	Passive diffusion, no saturation observed up to 10 µM.[1]	Concentration-dependent, follows Michaelis-Menten kinetics with a diffusional component.[1][7]	
AR-C155858 Uptake Kinetics	N/A	Km = 0.399 ± 0.067 µM, Vmax = 4.79 ± 0.58 pmol/mg/min, P = 0.330 ± 0.088 µL/mg/min.[1][7]	

Mechanism of Action and Cellular Consequences

Both **AZD3965** and AR-C155858 are potent inhibitors of MCT1, and AR-C155858 also potently inhibits MCT2.^{[5][8]} The proposed mechanism of action for AR-C155858 involves binding to an intracellular site on MCT1, specifically within the transmembrane helices 7-10.^{[1][6][9]} As an analogue of AR-C155858, **AZD3965** is believed to have a similar binding mechanism.^[1] This inhibition of MCT1 blocks the transport of lactate across the cell membrane.^[10]





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